![molecular formula C10H8O2 B148161 (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one CAS No. 133620-88-9](/img/structure/B148161.png)
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as indene-2-carbaldehyde and is a derivative of indene.
Wirkmechanismus
The mechanism of action of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one exhibits low toxicity and has no significant effects on biochemical and physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in lab experiments include its high yield synthesis method, low toxicity, and potential applications in the development of new antibiotics and antifungal agents. The limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics and antifungal agents based on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Development of new synthesis methods to improve the yield and solubility of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
In conclusion, (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new antibiotics and antifungal agents based on this compound.
Synthesemethoden
The synthesis of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one can be achieved through various methods. One such method involves the reaction of indene with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one with a high yield.
Wissenschaftliche Forschungsanwendungen
The potential applications of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in scientific research are vast. This compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
CAS-Nummer |
133620-88-9 |
---|---|
Produktname |
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(3Z)-3-(hydroxymethylidene)-1H-inden-2-one |
InChI |
InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,11H,5H2/b9-6- |
InChI-Schlüssel |
ONAWXWNKASBKLM-TWGQIWQCSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2/C(=C/O)/C1=O |
SMILES |
C1C2=CC=CC=C2C(=CO)C1=O |
Kanonische SMILES |
C1C2=CC=CC=C2C(=CO)C1=O |
Synonyme |
2H-Inden-2-one, 1,3-dihydro-1-(hydroxymethylene)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.